Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a structurally complex molecule featuring a piperidine core substituted with a fluorophenyl group and a hydroxy-methylthiazolo-triazole moiety. The compound’s architecture combines multiple pharmacophoric elements:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, often utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.
- 4-Fluorophenyl group: Fluorine’s electron-withdrawing nature enhances metabolic stability and binding interactions in biological systems.
- The 6-hydroxy and 2-methyl substituents on this moiety may influence solubility and steric effects.
- Ethyl carboxylate: A polar ester group that balances lipophilicity and solubility.
Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like SHELX playing a critical role in resolving complex heterocyclic systems . While direct biological data for this compound is unavailable in the provided evidence, its structural features align with frameworks explored in drug discovery for targets such as kinases or GPCRs.
Properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-28-19(27)14-8-10-24(11-9-14)16(13-4-6-15(21)7-5-13)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,14,16,26H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNHPXURGLYWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific structure and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole derivatives generally exhibit good bioavailability due to their planar structure and the presence of polar groups.
Biological Activity
Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Composition
- Molecular Formula : CHFNOS
- Molecular Weight : 418.5 g/mol
- CAS Number : 869343-03-3
Structural Features
The compound features a piperidine ring linked to a thiazolo-triazole moiety and a fluorophenyl group, which are significant for its biological interactions. The presence of hydroxyl and carboxylate functional groups contributes to its solubility and reactivity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural components allow the compound to modulate various biological pathways:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in inflammatory processes.
- Receptor Modulation : The fluorophenyl group may enhance binding to hydrophobic pockets in target proteins, while the thiazolo-triazole moiety can engage in hydrogen bonding with active site residues.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Anti-inflammatory Activity : Compounds with thiazole and triazole moieties have been reported to inhibit inflammatory pathways.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against various pathogens.
- Anticancer Potential : Structural analogs have been evaluated for their ability to induce apoptosis in cancer cells.
In Vitro Studies
A study investigating the biological efficacy of thiazolo[3,2-b][1,2,4]triazoles found that certain derivatives exhibited significant urease inhibition, which is crucial for managing conditions like kidney stones and infections caused by urease-producing bacteria .
In Vivo Studies
Research on related compounds has shown promising results in animal models for diseases such as pulmonary fibrosis. For example, a compound structurally similar to this compound demonstrated efficacy in reducing lysophosphatidic acid (LPA) levels in plasma and showed potential in ameliorating lung fibrosis in mice models .
Comparative Analysis
A comparative analysis of various thiazole-triazole hybrids revealed that modifications to the piperidine core significantly influenced their biological activity. Compounds with optimal substitutions exhibited enhanced potency against specific targets while minimizing off-target effects.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Properties : Preliminary studies indicate that this compound may serve as a lead candidate for developing new anticancer agents. Its structural features suggest potential interactions with cancer-related biological targets, which could inhibit tumor growth or induce apoptosis in cancer cells.
- Antimicrobial Activity : The compound's unique structure may also provide antimicrobial properties. Research efforts are focused on understanding how it interacts with bacterial and fungal targets, potentially leading to new treatments for infections.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways. It could inhibit specific receptors or enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.
Case Study 1: Interaction Studies
Research has been conducted to explore how Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate interacts with biological targets. Molecular docking studies have shown promising binding affinities to proteins associated with cancer and inflammation pathways. These studies highlight the importance of understanding the compound's mechanism of action to optimize its therapeutic potential.
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs based on the core structure of this compound have been synthesized and tested for their biological activities. Variations in the piperidine ring and substitutions on the phenyl group have been shown to significantly alter the pharmacological profile of these compounds. This research underscores the importance of SAR studies in drug development, guiding modifications to enhance efficacy and reduce side effects.
Comparison with Similar Compounds
Phenyl Substituents
Thiazolo-triazole Modifications
- 2-Methyl (Target and ) : Introduces steric bulk, which could hinder or enhance interactions with hydrophobic pockets in biological targets.
- 2-(Furan-2-yl) (Compound ) : Adds an oxygen-containing heterocycle, possibly improving solubility but introducing metabolic liabilities due to furan’s susceptibility to oxidation.
Ester Groups
- Methyl (Compound ) : Lower molecular weight and increased polarity may favor solubility but limit tissue penetration.
Functional and Research Implications
- The 4-nitro derivative ’s higher molecular weight (497.5 g/mol) may challenge adherence to Lipinski’s Rule of Five, impacting oral bioavailability.
- The methyl ester in reduces steric hindrance compared to ethyl, possibly favoring synthetic accessibility.
- Fluorine’s position (para vs. ortho) in the target and could lead to divergent biological activities, as para-substitution often optimizes target engagement in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
